iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate is a complex compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are then reduced to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can convert the iron(4+) ion to lower oxidation states.
Substitution: The pyrrolidine ring can undergo substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) or iron(2+) complexes, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and as a model for metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving iron metabolism.
Mechanism of Action
The mechanism of action of iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate involves its ability to interact with various molecular targets. The iron(4+) ion can participate in redox reactions, facilitating electron transfer processes. The pyrrolidine ring can interact with biological molecules, potentially influencing enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural analog with similar biological activity.
Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.
Prolinol: Another pyrrolidine derivative with distinct chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for scientific research .
Properties
CAS No. |
85200-40-4 |
---|---|
Molecular Formula |
C10H10FeN2O6 |
Molecular Weight |
310.04 g/mol |
IUPAC Name |
iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Fe/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H2,6,7,8,9);/q;;+4/p-4 |
InChI Key |
BVENHKMMOVWIGG-UHFFFAOYSA-J |
Canonical SMILES |
C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Fe+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.